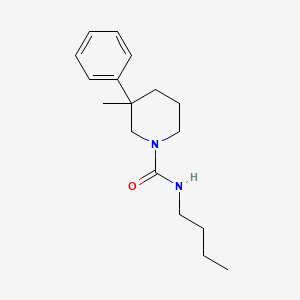

N-butyl-3-methyl-3-phenylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar carboxamide compounds involves multiple steps, including esterification, intramolecular Claisen type reactions, and amidation processes. For example, a practical method for synthesizing an orally active CCR5 antagonist demonstrates the complexity and precision required in synthesizing carboxamide derivatives (Ikemoto et al., 2005)(Ikemoto et al., 2005). Additionally, carboxamides can be rapidly formed in high yields through reactions involving free carboxylic acids and amines, with the aid of coupling reagents such as 1-methyl-2-halopyridinium iodides (Bald et al., 1975)(Bald et al., 1975).

Molecular Structure Analysis

Molecular structure analysis often involves quantum-chemical calculations and crystallographic studies. For instance, the molecular structures of certain anti-tumor drugs, which are carboxamide derivatives, have been determined by X-ray crystallography, revealing important details such as intramolecular hydrogen bonds (Hudson et al., 1987)(Hudson et al., 1987).

Chemical Reactions and Properties

Carboxamide compounds undergo various chemical reactions, including hydrogenation processes that can lead to valuable enantioenriched derivatives, as seen in the synthesis of 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation (Royal et al., 2016)(Royal et al., 2016). Moreover, the reactivity of carboxamides with Grignard reagents demonstrates their versatility in forming ortho-alkylated products (Chen et al., 2011)(Chen et al., 2011).

Physical Properties Analysis

The physical properties of carboxamide compounds can be influenced by their molecular structure. For instance, the crystallographic study of a carboxamide moiety joined to a substituted pyrazoline ring indicates that the orientation of substituent groups and the nature of intermolecular hydrogen bonds can affect the compound's physical properties (Kettmann & Svetlik, 2003)(Kettmann & Svetlik, 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-butyl-3-methyl-3-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-3-4-12-18-16(20)19-13-8-11-17(2,14-19)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPUWLUACHXUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCCC(C1)(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-3-methyl-3-phenylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5589321.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5589322.png)

![5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B5589327.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)

![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5589384.png)

![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)

![4-(1,3-benzodioxol-5-yl)-5-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589397.png)